

An In-depth Technical Guide to Isoerysenegalensein E: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Isoerysenegalensein E**, a prenylated isoflavonoid of interest for its potential therapeutic applications. The information is compiled from publicly available scientific literature and chemical databases.

Core Physical and Chemical Properties

Isoerysenegalensein E is a complex flavonoid that has been isolated from plant species of the Erythrina genus.[1] Its core structure is a substituted isoflavone, a class of compounds known for their diverse biological activities.

Data Presentation: Physical and Chemical Characteristics

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Property	Value	Source
Molecular Formula	C25H26O6	[2]
Molecular Weight	422.47 g/mol	[2]
IUPAC Name	5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one	
CAS Number	478158-77-9	_
Appearance	Powder	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Melting Point	Not reported in the searched literature.	_
Boiling Point	Not reported in the searched literature.	_

Spectroscopic Data

The structure of **Isoerysenegalensein E** has been elucidated using various spectroscopic techniques. While the raw spectral data is not consistently available in public databases, the methodologies employed in its characterization are standard for natural product chemistry.

- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to identify the chromophoric system of the isoflavonoid core. The specific absorption maxima (λmax) have not been detailed in the available literature.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. Specific absorption bands (cm⁻¹) are not detailed in the available literature.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the detailed structure, including the placement of substituents on the isoflavone skeleton and the stereochemistry. While PubChem indicates the existence of a ¹³C NMR spectrum, the specific chemical shifts (δ) and coupling constants (J) are not provided in the search results.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule, confirming its molecular formula. The precise m/z values from high-resolution mass spectrometry are not detailed in the available literature.

Experimental Protocols

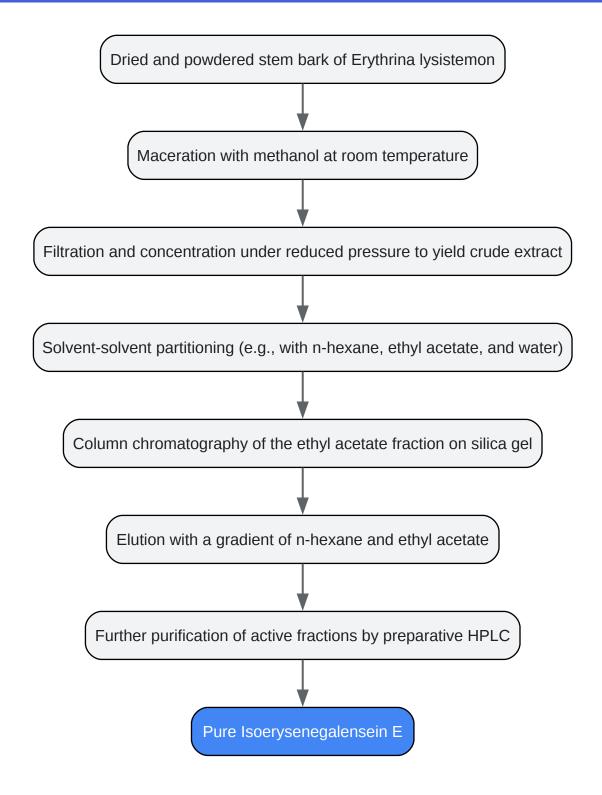
The following sections detail representative experimental protocols for the isolation, purification, and biological evaluation of **Isoerysenegalensein E**. These are based on standard methodologies in the field and should be adapted and optimized for specific laboratory conditions.

Isolation and Purification from Erythrina lysistemon

The isolation of **Isoerysenegalensein E** typically involves extraction from the plant material followed by chromatographic separation.

Workflow for Isolation and Purification





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A representative workflow for the isolation of **Isoerysenegalensein E**.

Detailed Protocol:



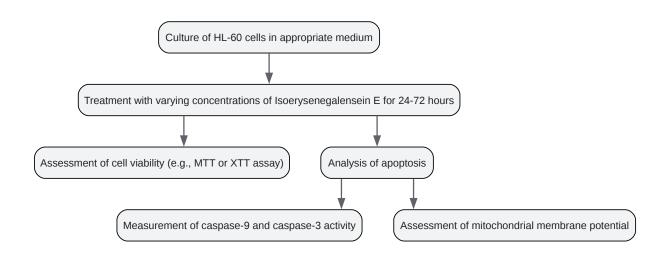
- Plant Material Preparation: The stem bark of Erythrina lysistemon is collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.
- Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is suspended in water and subjected to sequential liquidliquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol.
- Chromatographic Separation: The ethyl acetate fraction, which is often enriched with flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
- Purification: Fractions containing **Isoerysenegalensein E**, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cytotoxicity and Apoptosis Induction in HL-60 Cells

Isoerysenegalensein E has been reported to exhibit significant cytotoxicity against human promyelocytic leukemia (HL-60) cells. This effect is mediated through the induction of apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Assays





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Workflow for evaluating the cytotoxic and apoptotic effects of **Isoerysenegalensein E**.

Detailed Protocols:

- Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
- Cytotoxicity Assay (MTT Assay):
 - HL-60 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.
 - The cells are treated with various concentrations of Isoerysenegalensein E (e.g., 1-100 μM) for 24, 48, and 72 hours.
 - After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
 - The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.



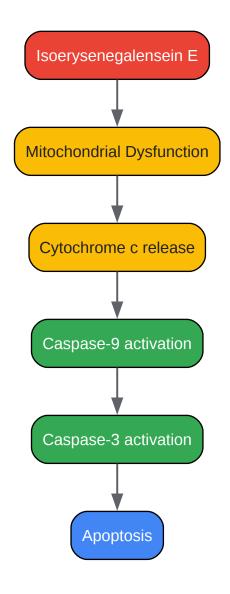
- Caspase Activity Assay:
 - HL-60 cells are treated with Isoerysenegalensein E for a specified time.
 - The cells are harvested, washed with PBS, and lysed.
 - The cell lysate is incubated with fluorogenic substrates specific for caspase-9 (e.g., Ac-LEHD-AFC) and caspase-3 (e.g., Ac-DEVD-AMC).
 - The fluorescence is measured using a fluorometer to determine the enzyme activity.

Signaling Pathway of Apoptosis Induction

The pro-apoptotic effect of **Isoerysenegalensein E** in HL-60 cells is reported to be mediated through the intrinsic apoptosis pathway, which involves mitochondrial dysfunction and the activation of a specific caspase cascade.

Signaling Pathway Diagram





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Proposed signaling pathway for Isoerysenegalensein E-induced apoptosis.

Conclusion

Isoerysenegalensein E is a promising natural product with demonstrated cytotoxic and antiinflammatory properties. This guide provides a summary of its known physical and chemical characteristics and outlines key experimental protocols for its study. Further research is warranted to fully elucidate its spectral properties, and to explore its therapeutic potential through more detailed preclinical investigations. The provided methodologies and diagrams serve as a foundation for researchers entering this exciting area of drug discovery.



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